N-[2-(2-fluorophenoxy)ethyl]cyclopentanamine;oxalic acid
Overview
Description
N-[2-(2-fluorophenoxy)ethyl]cyclopentanamine;oxalic acid is a chemical compound that combines the properties of an amine and an oxalate. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorophenoxy group adds unique chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenoxy)ethyl]cyclopentanamine typically involves the reaction of 2-fluorophenol with ethylene oxide to form 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with cyclopentylamine under appropriate conditions to yield N-[2-(2-fluorophenoxy)ethyl]cyclopentanamine. The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluorophenoxy)ethyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines with different oxidation states.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the amine.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
N-[2-(2-fluorophenoxy)ethyl]cyclopentanamine;oxalic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific receptors or enzymes.
Industry: Used in the development of new materials with unique properties due to the presence of the fluorophenoxy group.
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenoxy)ethyl]cyclopentanamine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity and specificity, while the cyclopentanamine moiety can modulate the compound’s overall activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,2-difluoroethoxy)ethyl]cyclopentanamine
- N-[2-(2-fluorophenyl)ethyl]cyclopentanamine
Uniqueness
N-[2-(2-fluorophenoxy)ethyl]cyclopentanamine is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[2-(2-fluorophenoxy)ethyl]cyclopentanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO.C2H2O4/c14-12-7-3-4-8-13(12)16-10-9-15-11-5-1-2-6-11;3-1(4)2(5)6/h3-4,7-8,11,15H,1-2,5-6,9-10H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFKWBZNCKRSJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCOC2=CC=CC=C2F.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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